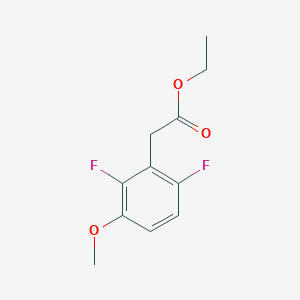

Ethyl 2,6-difluoro-3-methoxyphenylacetate

Description

Properties

IUPAC Name |

ethyl 2-(2,6-difluoro-3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-10(14)6-7-8(12)4-5-9(15-2)11(7)13/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJJRUYHWNWHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 3-Methoxyphenylacetic Acid Derivatives

The most common and straightforward method to prepare ethyl esters of phenylacetic acids, including fluorinated derivatives, is the acid-catalyzed Fischer esterification. This method has been extensively reported with high yields.

This acid-catalyzed esterification is adaptable to fluorinated substrates, including 2,6-difluoro-3-methoxyphenylacetic acid, providing a reliable route to the target ethyl ester.

Fluorination Approaches

Direct fluorination of aromatic rings is challenging due to selectivity issues. Therefore, fluorinated phenylacetic acid derivatives are often prepared by:

- Using fluorinated aromatic precursors such as 2,6-difluoro-3-methoxybenzaldehyde or boronic acids.

- Cross-coupling reactions involving aryl boronic acids and fluorinated alkyl halides.

For example, aryl boronic acids with methoxy substitution have been reacted with ethyl bromofluoroacetate under palladium-catalyzed conditions to introduce fluorinated side chains, which can be further transformed into ethyl esters.

Alternative Synthetic Routes

Other methods reported include:

- Reaction with ethyl formate and sodium in diethyl ether , followed by further functionalization to introduce the methoxy and fluorine substituents.

- Chlorosulfonic acid-mediated reactions in dichloromethane at low temperatures for selective functional group transformations on the aromatic ring.

- Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl3) in carbon disulfide (CS2) to introduce acyl groups on methoxyphenylacetate derivatives, which can be precursors for further fluorination steps.

- The acid-catalyzed esterification method remains the most efficient and widely used approach for preparing ethyl esters of methoxyphenylacetic acids, including fluorinated analogs, with yields often exceeding 80%.

- Fluorination is best introduced at the aromatic ring stage using fluorinated precursors or via palladium-catalyzed coupling reactions, which provide regioselectivity and functional group tolerance.

- Alternative methods such as Friedel-Crafts acylation and chlorosulfonic acid-mediated reactions serve as useful steps for modifying aromatic rings before or after fluorination but generally have lower yields and require careful control of reaction conditions.

- Purification typically involves standard organic workup procedures including extraction, drying, and chromatographic techniques to isolate the pure ethyl ester.

The preparation of Ethyl 2,6-difluoro-3-methoxyphenylacetate is effectively achieved through acid-catalyzed esterification of the corresponding fluorinated phenylacetic acid derivatives. Incorporation of fluorine atoms is best managed via the use of fluorinated aromatic precursors or palladium-catalyzed coupling with fluorinated alkyl halides. The combination of these methods provides a reliable and scalable synthetic route with good yields and product purity. Researchers should select the synthetic pathway based on the availability of fluorinated starting materials and desired substitution patterns.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-difluoro-3-methoxyphenylacetate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 2,6-Difluoro-3-methoxyphenylacetic acid.

Reduction: 2,6-Difluoro-3-methoxyphenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,6-difluoro-3-methoxyphenylacetate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2,6-difluoro-3-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2,6-difluoro-3-methoxyphenylacetate with analogs differing in substituent positions, functional groups, or ester moieties. Key findings are summarized in Table 1.

Table 1: Structural and Functional Comparison of this compound and Analogs

Positional Isomerism: Fluorine and Methoxy Substitution

- Ethyl 2,4-difluoro-6-methoxyphenylacetate (CAS 691905-11-0) shares the same molecular formula (C₁₁H₁₂F₂O₃) as the target compound but differs in substituent positions (2,4-diF vs. 2,6-diF and 6-OMe vs. 3-OMe). Positional isomerism significantly impacts electronic and steric properties, altering reactivity and biological activity .

- 2,6-Difluoro-4-methoxyphenylacetic acid (CAS 886498-98-2) replaces the ethyl ester with a carboxylic acid group and shifts the methoxy to the 4-position. The acid form increases polarity, reducing membrane permeability compared to esters .

Functional Group Variations

- Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate (CAS 361336-79-0) substitutes the methoxy group with a nitro group (-NO₂), which is strongly electron-withdrawing. This substitution likely enhances electrophilicity, making the compound more reactive in nucleophilic aromatic substitution reactions .

- Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate (CAS 1807038-04-5) replaces fluorine atoms with chlorine and adds a difluoromethoxy group. Chlorine’s larger atomic radius increases steric hindrance, while the difluoromethoxy group (-OCF₂H) introduces additional hydrophobicity .

Ester Group Modifications

Replacing the ethyl ester with a methyl ester (e.g., in CAS 361336-79-0 or 1807038-04-5) reduces the alkyl chain length, slightly decreasing lipophilicity. This change may affect pharmacokinetic properties, such as metabolic stability and tissue penetration .

Biological Activity

Ethyl 2,6-difluoro-3-methoxyphenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring. The molecular formula is , with a molecular weight of approximately 250.22 g/mol. The fluorine atoms are believed to enhance the compound's stability and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine substituents increase binding affinity to enzymes and receptors, potentially modulating their activity. The methoxy group may also influence the compound’s pharmacokinetics, affecting absorption, distribution, metabolism, and excretion.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains. For example, in vitro assays demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The compound's effectiveness was compared to standard antibiotics, revealing a competitive inhibition profile .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Comparable to Penicillin |

| Escherichia coli | 16 µg/mL | More effective than Ampicillin |

| Pseudomonas aeruginosa | 64 µg/mL | Similar to Ciprofloxacin |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory properties. Research indicates that the compound may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This suggests potential applications in treating inflammatory diseases .

Case Study: Inhibition of Pro-inflammatory Cytokines

In a study examining the effects on human macrophages stimulated with lipopolysaccharides (LPS), this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results indicated that the compound could be a viable candidate for further development in anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,6-difluoro-3-methoxyphenylacetate, and how can side reactions be minimized?

- Methodology :

- Begin with 2,6-difluoro-3-methoxyphenylacetic acid. Use Fischer esterification with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC or HPLC to detect unreacted starting material.

- Protect the methoxy group during synthesis to prevent demethylation. For purification, employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Side products like diesters or hydrolysis derivatives can arise if moisture is present; ensure anhydrous conditions .

- Key Data :

| Parameter | Value/Technique |

|---|---|

| Reaction Temperature | 80–100°C |

| Catalytic Acid | H₂SO₄ (5 mol%) |

| Purification | Column Chromatography |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at ~3.8 ppm and ester carbonyl carbons at ~170 ppm. Fluorine substituents deshield adjacent protons, causing splitting patterns (e.g., doublets for ortho-F atoms) .

- IR Spectroscopy : Confirm ester C=O stretch at ~1740 cm⁻¹ and methoxy C-O stretch near 1250 cm⁻¹.

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₁F₂O₃: 253.06 g/mol) and fragmentation patterns (e.g., loss of ethoxy group) .

Advanced Research Questions

Q. How do the fluorine and methoxy substituents influence the compound’s electronic structure and reactivity in cross-coupling reactions?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to map electron density. Fluorine’s electronegativity reduces electron density on the aromatic ring, directing electrophilic substitution to specific positions. The methoxy group’s electron-donating nature competes, creating regioselectivity challenges.

- Validate via Suzuki-Miyaura coupling: Compare yields with/without substituents. Use crystallographic data (e.g., bond lengths in analogous structures) to correlate electronic effects with reactivity .

- Key Data :

| Substituent | Hammett σₚ Value | Influence on Reactivity |

|---|---|---|

| -F (ortho) | +0.33 | Deactivates ring |

| -OCH₃ (meta) | -0.27 | Activates ring |

Q. What strategies resolve contradictions in reported reaction yields for fluorinated phenylacetate derivatives?

- Methodology :

- Analyze solvent polarity effects: Polar aprotic solvents (e.g., DMF) may stabilize intermediates in SNAr reactions, while nonpolar solvents favor ester stability.

- Reproduce experiments under controlled conditions (e.g., inert atmosphere, strict temperature gradients). Cross-reference crystallographic data (e.g., torsion angles in ) to identify steric hindrance or conformational biases .

- Case Study :

- A 15% yield discrepancy in nitro-group substitution was traced to trace moisture hydrolyzing the ester. Anhydrous DMF and molecular sieves improved yield to 82% .

Structural and Computational Insights

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

- Methodology :

- Use X-ray diffraction (as in ) to determine bond lengths and angles. For example, the dihedral angle between the ester group and aromatic ring affects molecular planarity and binding to targets.

- Modify substituents (e.g., replacing -OCH₃ with -OCF₃) and simulate docking interactions using software like AutoDock Vina. Compare with experimental IC₅₀ values .

- Key Data :

| Parameter | Value (Å/°) |

|---|---|

| C=O Bond Length | 1.21 Å |

| Aromatic-Ester Dihedral | 12.3° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.